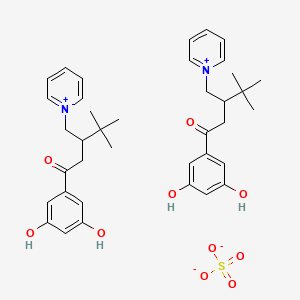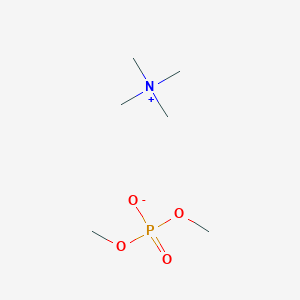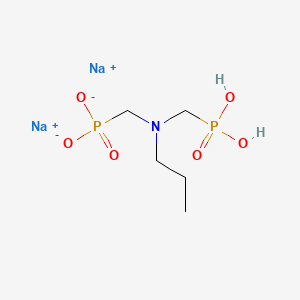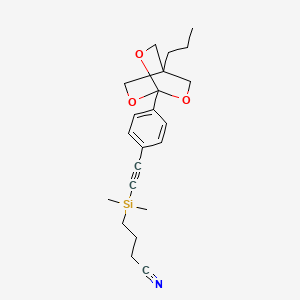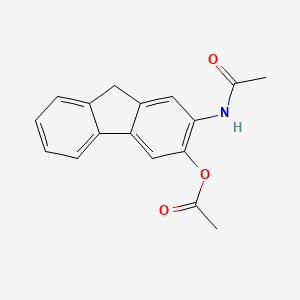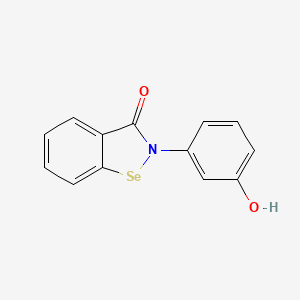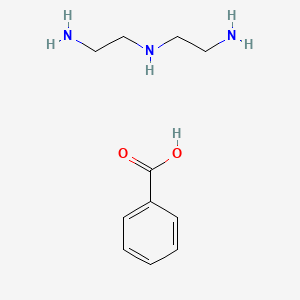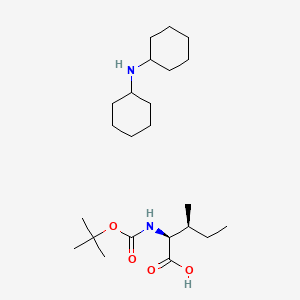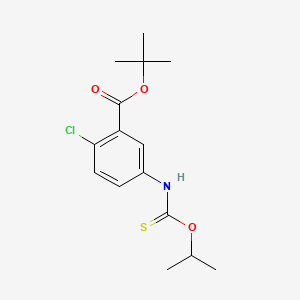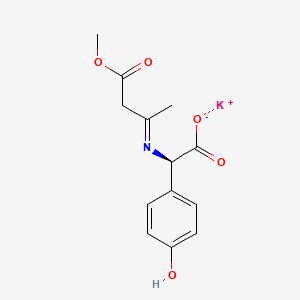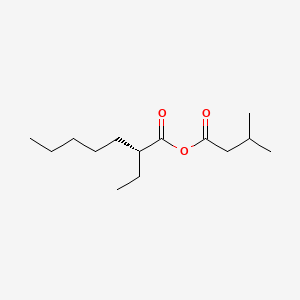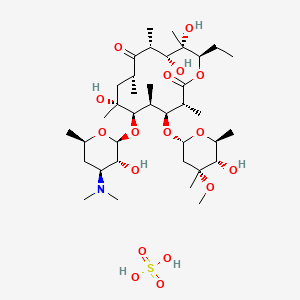
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a mixture of chemical substances produced by burning or sintering at high temperatures (greater than 1200°C) raw materials which are predominantly calcium carbonate, aluminium oxide, silica, and iron oxide . The chemical substances which are manufactured are confined in a crystalline mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Portland cement is produced by heating a mixture of raw materials, primarily limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron oxide, in a rotary kiln at temperatures exceeding 1200°C.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone, clay, and iron ore are extracted from quarries.
Raw Material Preparation: The raw materials are crushed and blended to achieve the desired chemical composition.
Clinker Production: The blended raw materials are heated in a rotary kiln at high temperatures to form clinker.
Cement Grinding: The clinker is cooled and ground with gypsum to produce the final product, Portland cement.
Analyse Chemischer Reaktionen
Types of Reactions
Portland cement undergoes several types of chemical reactions, including:
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide.
Oxidation and Reduction: During the production process, various oxidation and reduction reactions occur, particularly involving iron oxide.
Substitution: Substitution reactions can occur when different ions replace calcium ions in the cement structure.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added during the grinding process to control the setting time of the cement.
High Temperatures: Required for the formation of clinker in the rotary kiln.
Major Products Formed
Calcium Silicate Hydrate: The primary product of the hydration reaction, responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
Wissenschaftliche Forschungsanwendungen
Portland cement has a wide range of scientific research applications, including:
Construction Materials: Used extensively in the construction industry for making concrete and mortar.
Geotechnical Engineering: Used in soil stabilization and ground improvement techniques.
Environmental Engineering: Used in the immobilization of hazardous wastes and the stabilization of contaminated soils.
Biomedical Applications: Investigated for use in bone repair and dental applications due to its biocompatibility and mechanical properties.
Wirkmechanismus
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the calcium silicates in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, providing strength and durability to the concrete. The calcium hydroxide helps to maintain a high pH, which protects the reinforcing steel from corrosion .
Vergleich Mit ähnlichen Verbindungen
Portland cement can be compared with other similar compounds such as:
Calcium Aluminate Cement: Known for its rapid setting and high early strength, but less durable in the long term compared to Portland cement.
Calcium Sulfoaluminate Cement: Offers rapid setting and high early strength, with lower carbon emissions during production.
Magnesium Phosphate Cement: Known for its fast setting and high early strength, often used in repair applications.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in a variety of construction applications.
Eigenschaften
CAS-Nummer |
66545-42-4 |
|---|---|
Molekularformel |
C20H20N6O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C20H20N6O2/c1-2-3-12-25(13-4-11-21)18-7-5-17(6-8-18)23-24-20-10-9-19(26(27)28)14-16(20)15-22/h5-10,14H,2-4,12-13H2,1H3 |
InChI-Schlüssel |
OWNXXHQPYXAOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


